
4-Cyano-2-fluorocinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-2-fluorocinnamic acid is an organic compound with the molecular formula C10H6FNO2. It is a derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) on the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions
4-Cyano-2-fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 4-cyano-2-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Knoevenagel condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
化学反応の分析
Types of Reactions
4-Cyano-2-fluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Cyano-2-fluorobenzoic acid.
Reduction: 4-Amino-2-fluorocinnamic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-Cyano-2-fluorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and liquid crystals
作用機序
The mechanism of action of 4-Cyano-2-fluorocinnamic acid involves its interaction with specific molecular targets. The cyano and fluorine groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, the compound can inhibit the activity of enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
4-Fluorocinnamic acid: Similar structure but lacks the cyano group.
4-Cyano-2-fluorobenzoic acid: Similar functional groups but different core structure.
4-Chloro-2-fluorocinnamic acid: Chlorine atom instead of a cyano group
Uniqueness
4-Cyano-2-fluorocinnamic acid is unique due to the presence of both cyano and fluorine groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
特性
分子式 |
C10H6FNO2 |
|---|---|
分子量 |
191.16 g/mol |
IUPAC名 |
(E)-3-(4-cyano-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-5H,(H,13,14)/b4-3+ |
InChIキー |
PYJVILQZMIIUKW-ONEGZZNKSA-N |
異性体SMILES |
C1=CC(=C(C=C1C#N)F)/C=C/C(=O)O |
正規SMILES |
C1=CC(=C(C=C1C#N)F)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



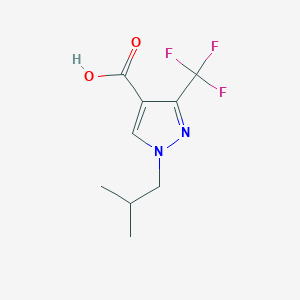
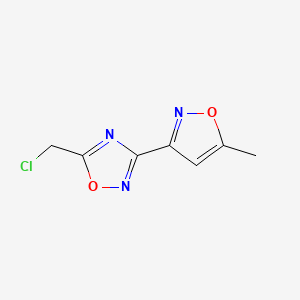
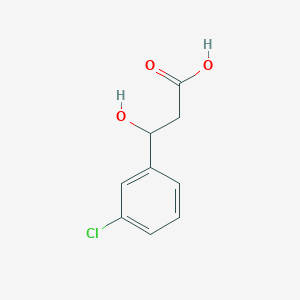
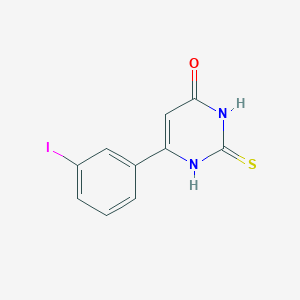
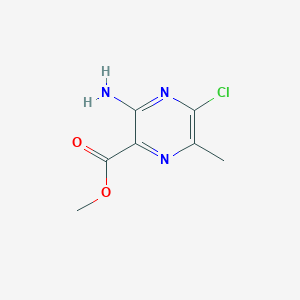
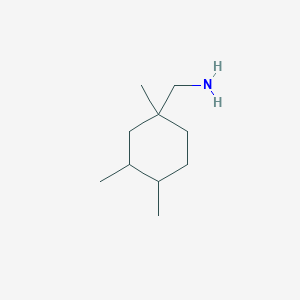

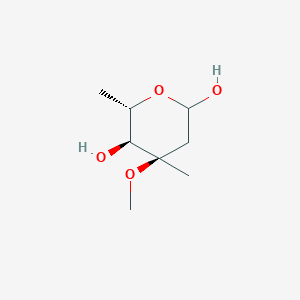
![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
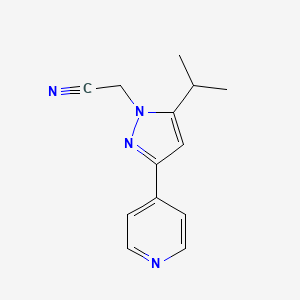
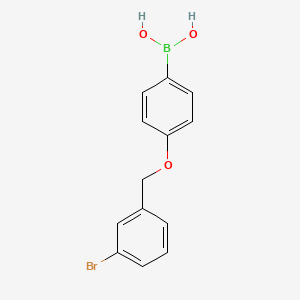
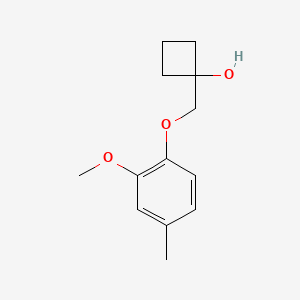
![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
